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molecular formula C6H9NO2 B8561101 4-Ethoxy-3-pyrrolin-2-one

4-Ethoxy-3-pyrrolin-2-one

Cat. No. B8561101
M. Wt: 127.14 g/mol
InChI Key: DXZGRMCOQCBKRY-UHFFFAOYSA-N
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Patent
US06071947

Procedure details

A solution of 4-methoxy-3-pyrrolin-2-one (3 g; 26.52 mmols) in absolute ethanol (60 ml) is treated with sodium ethoxyde (2.17 g; 31.82 mmols) under nitrogen atmosphere. The solution is refluxed for 2 hours and then poured into a 30% NaH2PO4 solution (200 ml). The resulting mixture is extracted with ethyl acetate (3×150 ml) and the organic phase is shaken with brine, dried over sodium sulphate and evaporated to dryness to obtain 4-ethoxy-3-pyrrolin-2-one (2.19 g; 17.24 mmols). Yield: 65%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:7][NH:6][C:5](=[O:8])[CH:4]=1.[Na].[CH2:10](O)C>>[CH2:1]([O:2][C:3]1[CH2:7][NH:6][C:5](=[O:8])[CH:4]=1)[CH3:10] |^1:8|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=CC(NC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
NaH2PO4
Quantity
200 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the organic phase is shaken with brine
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with ethyl acetate (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.24 mmol
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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